molecular formula C8H11NO4S B14668705 2-Amino-5-(2-hydroxyethanesulfonyl)phenol CAS No. 42357-26-6

2-Amino-5-(2-hydroxyethanesulfonyl)phenol

Cat. No.: B14668705
CAS No.: 42357-26-6
M. Wt: 217.24 g/mol
InChI Key: SXYFVFGTFCDYPV-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hydroxyethanesulfonyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the 2-position and a hydroxyethanesulfonyl group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyethanesulfonyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide is reacted with a nucleophile under basic conditions to introduce the desired substituents on the aromatic ring . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-hydroxyethanesulfonyl)phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethanesulfonyl groups play a crucial role in its reactivity and biological activity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, its ability to undergo electrophilic aromatic substitution reactions makes it a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

2-Amino-5-(2-hydroxyethanesulfonyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

42357-26-6

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

2-amino-5-(2-hydroxyethylsulfonyl)phenol

InChI

InChI=1S/C8H11NO4S/c9-7-2-1-6(5-8(7)11)14(12,13)4-3-10/h1-2,5,10-11H,3-4,9H2

InChI Key

SXYFVFGTFCDYPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCO)O)N

Origin of Product

United States

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